Phenyl ditetradecyl phosphite

Volatility Polymer Additives Thermogravimetric Analysis

Phenyl ditetradecyl phosphite (CAS 59972‑95‑1; synonym: dimyristyl phenyl phosphite) is a mixed alkyl–aryl phosphite ester with the molecular formula C₃₄H₆₃O₃P and a molecular weight of 550.84 g mol⁻¹. It belongs to the class of organophosphorus(III) secondary antioxidants that function primarily as hydroperoxide decomposers in polyolefin, PVC, and engineering thermoplastic formulations.

Molecular Formula C34H63O3P
Molecular Weight 550.8 g/mol
CAS No. 59972-95-1
Cat. No. B13757222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl ditetradecyl phosphite
CAS59972-95-1
Molecular FormulaC34H63O3P
Molecular Weight550.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCC)OC1=CC=CC=C1
InChIInChI=1S/C34H63O3P/c1-3-5-7-9-11-13-15-17-19-21-23-28-32-35-38(37-34-30-26-25-27-31-34)36-33-29-24-22-20-18-16-14-12-10-8-6-4-2/h25-27,30-31H,3-24,28-29,32-33H2,1-2H3
InChIKeyTVCOTRALWFHIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl Ditetradecyl Phosphite (CAS 59972‑95‑1) Procurement‑Grade Baseline for Polymer Stabilization


Phenyl ditetradecyl phosphite (CAS 59972‑95‑1; synonym: dimyristyl phenyl phosphite) is a mixed alkyl–aryl phosphite ester with the molecular formula C₃₄H₆₃O₃P and a molecular weight of 550.84 g mol⁻¹ . It belongs to the class of organophosphorus(III) secondary antioxidants that function primarily as hydroperoxide decomposers in polyolefin, PVC, and engineering thermoplastic formulations . The compound is listed on the U.S. EPA TSCA inventory and carries the EINECS number 262‑006‑1, establishing its regulatory standing for industrial procurement in North America and Europe .

Why Phenyl Ditetradecyl Phosphite Cannot Be Freely Substituted with Other Alkyl–Aryl Phosphites


Phosphite ester antioxidants exhibit structure‑dependent reactivity that governs their hydroperoxide decomposition efficiency, hydrolytic stability, volatility, and compatibility with diverse polymer matrices [1]. Within the alkyl–aryl phosphite subclass, even modest changes in alkyl chain length or aryl substitution pattern shift the balance between these performance dimensions. Phenyl ditetradecyl phosphite occupies a distinct position: its two C₁₄ linear alkyl chains confer a molecular weight and hydrophobicity significantly higher than its C₁₀ analog (phenyl diisodecyl phosphite, MW 438), while its single phenoxy substituent differentiates it from triaryl phosphites such as tris(nonylphenyl) phosphite (TNPP, MW ~689) that carry a nonylphenol liability [2]. These structural differences translate into quantifiable gaps in volatility, migration resistance, phosphorus stoichiometry, and regulatory profile that render generic “phosphite‑class” substitution technically and commercially unsound.

Quantitative Differentiation Evidence: Phenyl Ditetradecyl Phosphite vs. Closest Phosphite Analogs


Higher Molecular Weight Drives Lower Volatility Relative to Phenyl Diisodecyl Phosphite (PDDP)

Phenyl ditetradecyl phosphite possesses a molecular weight of 550.84 g mol⁻¹ versus 438 g mol⁻¹ for its closest commercial analog, phenyl diisodecyl phosphite (PDDP, CAS 25550‑98‑5)—a 25.7% increase [1]. In thermogravimetric volatility testing reported for PDDP (DoverPhos™ 7), 10% weight loss occurs at 242 °C and isothermal weight loss at 185 °C reaches 1.23% after 15 min and 1.55% after 30 min [2]. Although direct TGA data for the ditetradecyl homolog are not published in the peer‑reviewed literature, the established inverse correlation between phosphite molecular weight and volatility within homologous alkyl–aryl series predicts that the 112.8 Da mass increment of phenyl ditetradecyl phosphite will shift its 10% weight‑loss temperature substantially above 242 °C and reduce isothermal weight loss at processing temperatures [2]. This translates into reduced evaporative stabilizer loss during high‑temperature compounding and lower fogging in end‑use articles.

Volatility Polymer Additives Thermogravimetric Analysis

Longer C₁₄ Alkyl Chains Reduce Migration and Blooming vs. C₁₀ and Shorter‑Chain Phosphites

Alkyl phosphite compatibility with non‑polar polyolefin matrices is a function of alkyl chain length: longer linear chains increase hydrophobicity and entanglement with the polymer, reducing diffusion‑driven surface migration (blooming). In a comparative PP aging study at 120 °C for 30 days, tridecyl phosphite (TDP, C₁₃ chains) retained 85% tensile strength and showed a yellowness index increase of only +9 ΔYI, outperforming shorter‑chain triisodecyl phosphite (TIDP, C₁₀ chains, 80% retention, +12 ΔYI) [1]. Phenyl ditetradecyl phosphite extends the alkyl chain to C₁₄ (tetradecyl/mirystyl), two methylene units beyond TDP’s tridecyl and four beyond typical isodecyl (C₁₀) substituents . This incremental chain length is expected to further suppress migration relative to PDDP and TIDP, consistent with the observation that phosphite migration in PP is governed primarily by the mobility of the free (un‑reacted) additive fraction [2].

Additive Migration Polymer Compatibility Blooming

Phosphorus Content of 5.62 wt% Offers Different Hydroperoxide Scavenging Stoichiometry vs. PDDP (7.1%) and TNPP (4.5%)

The theoretical phosphorus content of phenyl ditetradecyl phosphite (C₃₄H₆₃O₃P, MW 550.84) is 5.62 wt% . This lies between the phosphorus contents of the two most widely used commercial phosphite types: phenyl diisodecyl phosphite (PDDP, 7.1 wt% P, MW 438) and tris(nonylphenyl) phosphite (TNPP, 4.5 wt% P, MW ~689) [1]. Phosphorus content governs the stoichiometric molar quantity of phosphite required to reduce one equivalent of hydroperoxide (ROOH → ROH); higher phosphorus content means fewer grams of additive are required per mole of peroxide decomposed [2]. The 5.62% value positions phenyl ditetradecyl phosphite as a mid‑range option: it requires approximately 26% more mass than PDDP to deliver the same molar phosphorus dose, but approximately 20% less mass than TNPP [1]. This stoichiometric difference directly impacts formulation cost and the total additive loading in the final polymer compound.

Phosphorus Stoichiometry Hydroperoxide Decomposition Antioxidant Loading

Mixed Alkyl–Aryl Architecture Occupies an Intermediate Position in Hydroperoxide Reduction Efficiency Between Trialkyl and Triaryl Phosphites

A comprehensive mechanistic study established the following hierarchy for hydroperoxide reduction efficiency: phosphonites > alkyl phosphites > aryl phosphites > hindered aryl phosphites [1]. Phenyl ditetradecyl phosphite, bearing one aryloxy and two long‑chain alkoxy substituents, is a mixed alkyl–aryl phosphite and thus occupies an intermediate position in this reactivity scale—more reactive toward hydroperoxides than purely triaryl phosphites such as TNPP or triphenyl phosphite, yet less reactive than trialkyl phosphites [1]. This intermediate reactivity can be advantageous in formulations where excessive phosphite reactivity leads to rapid stabilizer consumption during early processing stages, leaving the polymer unprotected during subsequent thermal history. In a Phillips‑type polyethylene study comparing phosphonite, phosphite, and phosphine stabilizers, the consumption rate measured by FTIR correlated with structural class and directly influenced melt stability and discoloration after six consecutive extrusions [2].

Hydroperoxide Decomposition Phosphite Reactivity Ranking Melt Stabilization

Absence of Nonylphenol Moiety Eliminates Regulatory Constraints Associated with Tris(nonylphenyl) Phosphite (TNPP)

Tris(nonylphenyl) phosphite (TNPP, CAS 26523‑78‑4) is the dominant liquid triaryl phosphite in the global market, but its nonylphenol content is subject to increasing regulatory restriction in the EU (annex XVII of REACH) and in food‑contact applications globally . Phenyl ditetradecyl phosphite contains no nonylphenol moiety; its aryl component is a single unsubstituted phenoxy group . This structural difference makes it a viable non‑nonylphenol alternative for applications where TNPP is being phased out, without requiring the higher loading rates (e.g., 20% lower for WESTON™ 705 vs. TNPP) or higher cost of some TNPP‑replacement grades . The compound is TSCA‑listed, confirming its acceptability for U.S. industrial use .

Nonylphenol-Free Regulatory Compliance Food Contact

High‑Value Application Scenarios for Phenyl Ditetradecyl Phosphite in Polymer Stabilization


High‑Temperature Polyolefin Compounding Requiring Low Stabilizer Volatility

In polypropylene and polyethylene melt compounding operations where barrel temperatures exceed 220 °C, the 550.84 g mol⁻¹ molecular weight of phenyl ditetradecyl phosphite predicts lower evaporative loss compared to lower‑MW alternatives such as PDDP (MW 438). The extrapolated shift in 10% TGA weight‑loss temperature above the 242 °C benchmark of PDDP [1] reduces the need for over‑formulation to compensate for processing losses, directly lowering additive cost‑per‑ton of finished compound.

Nonylphenol‑Free PVC and Engineering Thermoplastic Formulations for EU Markets

For rigid and flexible PVC, ABS, and polycarbonate applications destined for the European market, phenyl ditetradecyl phosphite provides a non‑nonylphenol secondary antioxidant option . Unlike TNPP, which carries three nonylphenol moieties per molecule and faces REACH restrictions , this compound enables formulation continuity without the reformulation burden and performance requalification that accompany a switch to entirely different phosphite chemistries.

Thick‑Section or Long‑Service‑Life Polyolefin Articles Where Additive Migration Must Be Minimized

In thick‑walled HDPE pipes, rotomolded tanks, or PP automotive components exposed to sustained thermal gradients over service lifetimes exceeding 10 years, the two C₁₄ alkyl chains of phenyl ditetradecyl phosphite are predicted to exhibit slower diffusion‑driven migration toward the polymer surface compared to C₁₀‑chain analogs [1][2]. This extends the functional lifetime of the stabilizer package inside the polymer bulk, maintaining oxidative induction time (OIT) over the product’s entire service window.

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